

Comprehensive Technical Guide: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine

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Compound of Interest

Compound Name:	(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
CAS No.:	1336622-75-3
Cat. No.:	B2885006

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Executive Summary & Chemical Identity

(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine represents a specific stereochemical and regioisomeric configuration of the methylenedioxyamphetamine family. Unlike its 3,4-substituted analogue (Standard MDA), which exhibits potent entactogenic and psychedelic properties, the 2,3-isomer (Ortho-MDA) functions primarily as a central nervous system stimulant with a distinct pharmacological profile.

Nomenclature & Classification

- IUPAC Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
- Common Names: (S)-2,3-MDA, Ortho-MDA, 2,3-Methylenedioxyamphetamine.
- Chemical Class: Phenethylamine, Amphetamine, Benzodioxole.
- Molecular Formula: C₁₀H₁₃NO₂

- Molar Mass: 179.22 g/mol

Structural Isomerism

The defining feature of this molecule is the attachment of the methylenedioxy bridge at the 2,3-positions of the phenyl ring (relative to the alkylamine chain), corresponding to the 4-position of the benzodioxole ring system.

Feature	3,4-MDA (Standard)	2,3-MDA (Ortho)
Bridge Position	3,4- (meta/para)	2,3- (ortho/meta)
Benzodioxole Locant	5-substituted	4-substituted
Primary Effect	Entactogen / Psychedelic	Stimulant / Sympathomimetic
SERT Affinity	High	Low

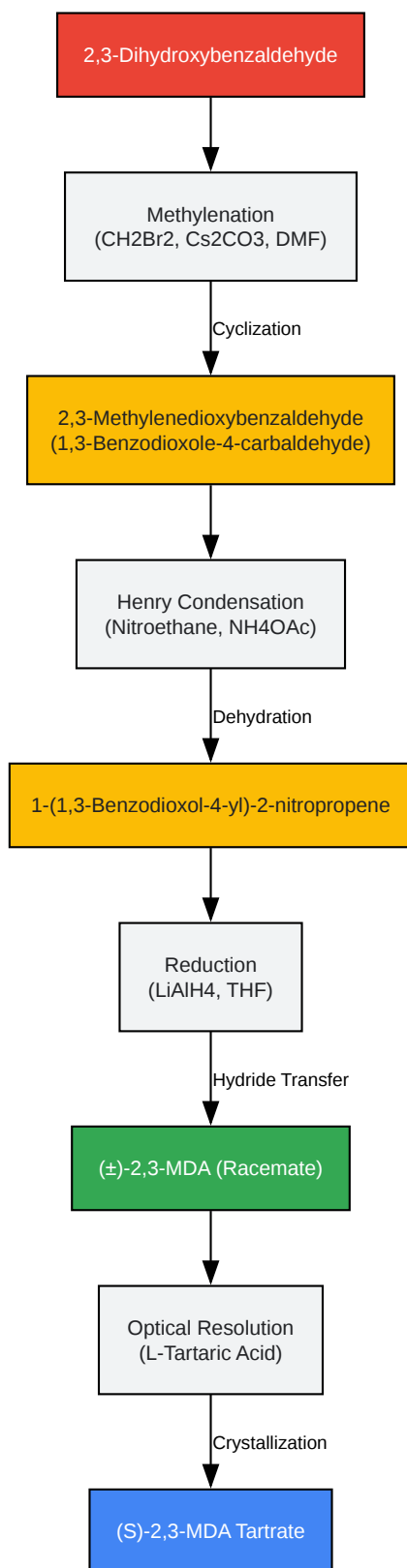
Chemical Synthesis

The synthesis of the (S)-enantiomer requires stereoselective control or optical resolution. The following protocol outlines the construction of the 2,3-methylenedioxy core followed by the installation of the chiral amine.

Retrosynthetic Analysis

The core challenge is accessing the 2,3-dihydroxybenzaldehyde precursor to form the 4-substituted benzodioxole ring. The amine is then installed via a nitropropene intermediate, followed by asymmetric reduction or resolution.

Synthesis Workflow (DOT Diagram)



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Caption: Synthetic pathway from 2,3-dihydroxybenzaldehyde to (S)-2,3-MDA via nitropropene intermediate.

Detailed Protocol

- Methylenation:
 - Reagents: 2,3-dihydroxybenzaldehyde, Dibromomethane (), Cesium Carbonate ().
 - Conditions: Reflux in DMF or DMSO under inert atmosphere ().
 - Mechanism: Williamson ether synthesis forming the 1,3-dioxolane ring.
 - Product: 1,3-benzodioxole-4-carbaldehyde.
- Henry Condensation (Nitroalkene Formation):
 - Reagents: 1,3-benzodioxole-4-carbaldehyde, Nitroethane, Ammonium Acetate (catalyst).
 - Conditions: Reflux in glacial acetic acid or toluene.
 - Product: 1-(1,3-benzodioxol-4-yl)-2-nitropropene (Yellow crystalline solid).
- Reduction to Amine:
 - Reagents: Lithium Aluminum Hydride () in dry THF.
 - Procedure: Add nitropropene solution dropwise to suspension. Reflux for 4-6 hours. Quench carefully with IPA/Water/NaOH.
 - Product: (±)-1-(1,3-dioxaindan-4-yl)propan-2-amine.

- Stereochemical Resolution:
 - To isolate the (S)-isomer, the racemic free base is reacted with (+)-L-Tartaric acid in methanol.
 - Recrystallize fractionally to isolate the diastereomeric salt corresponding to the (S)-amine.

Pharmacology & Mechanism of Action

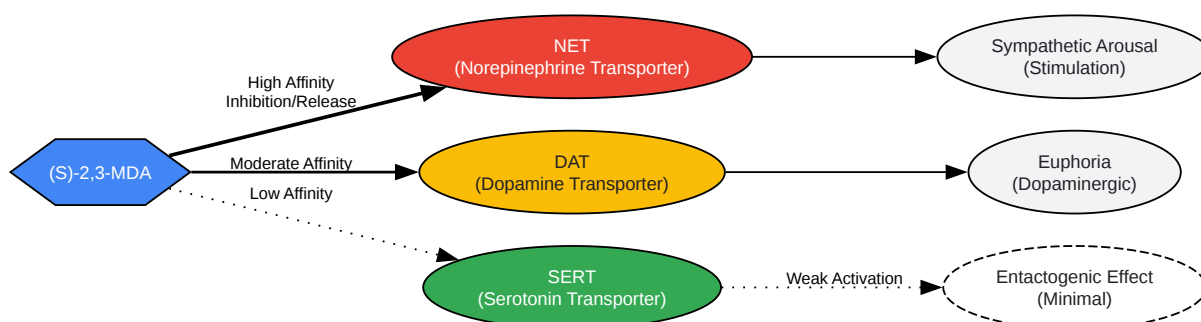
The pharmacological profile of (S)-2,3-MDA differs significantly from its 3,4-isomer. While 3,4-MDA is a potent serotonin releaser (entactogen), 2,3-MDA acts primarily as a norepinephrine and dopamine reuptake inhibitor/releaser with reduced serotonergic efficacy.

Structure-Activity Relationship (SAR)

The "ortho" placement of the methylenedioxy bridge creates steric bulk near the amine side chain.

- Steric Hindrance: The oxygen at position 3 (adjacent to the alkyl chain) interferes with binding to the Serotonin Transporter (SERT), which requires a specific planar alignment.
- NET Selectivity: The molecule retains affinity for the Norepinephrine Transporter (NET), preserving sympathomimetic (stimulant) activity.

Receptor Signaling Pathway (DOT Diagram)



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Caption: Pharmacodynamic profile showing high NET/DAT affinity vs. low SERT affinity compared to 3,4-MDA.

Comparative Efficacy Table

Target Protein	(S)-2,3-MDA Activity	(S)-3,4-MDA Activity	Clinical Implication
NET	High (Releaser)	High (Releaser)	Increased heart rate, alertness, blood pressure.
DAT	Moderate	Moderate	Psychomotor stimulation, mild euphoria.
SERT	Low / Negligible	Very High	2,3-MDA lacks the "magic" (empathy) of MDA.
5-HT2A	Unknown (Likely Low)	Moderate (Agonist)	2,3-MDA is non-hallucinogenic.

Forensic Differentiation

Distinguishing 2,3-MDA from the controlled substance 3,4-MDA is critical in forensic toxicology.

- Gas Chromatography (GC):
 - 2,3-MDA typically elutes earlier than 3,4-MDA on non-polar columns (e.g., DB-5, HP-5) due to lower boiling point and steric shielding of the polar amine by the ortho-oxygen.
- Mass Spectrometry (MS):
 - Both isomers produce the base peak at m/z 44 (amine fragment).
 - Differentiation requires analysis of minor ion ratios or derivatization (e.g., with HFBA) to separate retention times distinctively.
- Infrared Spectroscopy (IR):

- The "ortho" substitution pattern (1,2,3-trisubstituted benzene) shows distinct C-H bending bands in the 700-800 cm^{-1} region, different from the 1,2,4-trisubstituted pattern of 3,4-MDA.

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